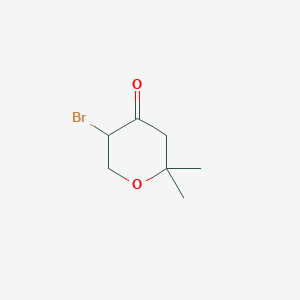
5-Bromo-2,2-dimethyldihydro-2H-pyran-4(3H)-one
Description
5-Bromotetrahydro-2,2-dimethyl-4H-pyran-4-one is a chemical compound belonging to the class of pyranones. Pyranones are heterocyclic compounds containing a six-membered ring with one oxygen atom and a ketone group. This specific compound is characterized by the presence of a bromine atom at the 5-position and two methyl groups at the 2-position, making it a brominated derivative of tetrahydro-2,2-dimethyl-4H-pyran-4-one .
Propriétés
Formule moléculaire |
C7H11BrO2 |
|---|---|
Poids moléculaire |
207.06 g/mol |
Nom IUPAC |
5-bromo-2,2-dimethyloxan-4-one |
InChI |
InChI=1S/C7H11BrO2/c1-7(2)3-6(9)5(8)4-10-7/h5H,3-4H2,1-2H3 |
Clé InChI |
ZGDHBQNJGDSGHS-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=O)C(CO1)Br)C |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromotetrahydro-2,2-dimethyl-4H-pyran-4-one typically involves the bromination of tetrahydro-2,2-dimethyl-4H-pyran-4-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the 5-position .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromotetrahydro-2,2-dimethyl-4H-pyran-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form tetrahydro-2,2-dimethyl-4H-pyran-4-one by using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of substituted tetrahydro-2,2-dimethyl-4H-pyran-4-one derivatives.
Reduction: Formation of tetrahydro-2,2-dimethyl-4H-pyran-4-one.
Oxidation: Formation of carboxylic acids or other oxidized products.
Applications De Recherche Scientifique
5-Bromotetrahydro-2,2-dimethyl-4H-pyran-4-one has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and materials
Mécanisme D'action
The mechanism of action of 5-Bromotetrahydro-2,2-dimethyl-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The bromine atom and the pyranone ring structure play a crucial role in its reactivity and biological activity. The compound can act as an electrophile, facilitating nucleophilic attack by biological molecules, leading to various biochemical effects. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethyltetrahydro-4H-pyran-4-one: Lacks the bromine atom, making it less reactive in substitution reactions.
5-Hydroxy-2-hydroxymethyl-4H-pyran-4-one: Contains hydroxyl groups instead of a bromine atom, leading to different chemical and biological properties.
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties and involvement in the Maillard reaction
Uniqueness
5-Bromotetrahydro-2,2-dimethyl-4H-pyran-4-one is unique due to the presence of the bromine atom, which enhances its reactivity and potential for various chemical transformations. This makes it a valuable intermediate in organic synthesis and a compound of interest in biological and medicinal research .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


